tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1057338-27-8
VCID: VC3246411
InChI: InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-10(5-7-17)15-8-16-11(9)14/h8H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN=C2Cl
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

CAS No.: 1057338-27-8

Cat. No.: VC3246411

Molecular Formula: C13H18ClN3O2

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate - 1057338-27-8

Specification

CAS No. 1057338-27-8
Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
IUPAC Name tert-butyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Standard InChI InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-10(5-7-17)15-8-16-11(9)14/h8H,4-7H2,1-3H3
Standard InChI Key OWQQLMMARYLDAW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN=C2Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN=C2Cl

Introduction

Chemical Structure and Properties

Molecular Identity

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate belongs to the heterocyclic class of compounds featuring a fused pyrimidine-azepine ring system. The molecular structure contains a pyrimidine ring fused with a seven-membered azepine ring, where the azepine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The compound has a chlorine substituent at the 4-position of the pyrimidine ring, which serves as a potential site for further functionalization in synthetic applications.

The molecular formula of this compound is C₁₃H₁₈ClN₃O₂, with a calculated molecular weight of 283.75 g/mol. The presence of the tert-butyl carboxylate group, the chlorine atom, and the nitrogen-rich heterocyclic system contribute to its chemical reactivity profile and potential applications in medicinal chemistry.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate have been documented through both experimental data and predictive calculations. These properties are essential for understanding its behavior in various chemical environments and applications.

Table 1: Physical and Chemical Properties of tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClN₃O₂Experimental
Molecular Weight283.75 g/molCalculated
Boiling Point410.1 ± 45.0 °CPredicted
Density1.230 ± 0.06 g/cm³Predicted
pKa0.57 ± 0.20Predicted
Minimum Purity95%Commercial standard
AppearanceNot specified in sources-
SolubilityNot specified in sources-

The relatively high boiling point suggests thermal stability, which is beneficial for certain chemical reactions where heat may be applied. The predicted pKa value of 0.57 indicates that it is moderately acidic in nature, likely due to the electron-withdrawing effects of the chlorine substituent and the nitrogen-containing heterocyclic system.

Nomenclature and Identification

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is known by several synonyms in chemical databases and literature, reflecting variations in naming conventions and structural representations. The compound is uniquely identified by its CAS number: 1057338-27-8.

Table 2: Identification Parameters and Synonyms

Identifier TypeValue
CAS Number1057338-27-8
Primary Nametert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Synonym 1tert-butyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Synonym 2TERT-BUTYL 4-CHLORO-8,9-DIHYDRO-5H-PYRIMIDO[5,4-D]AZEPINE-7(6H)-CARBOXYLATE
Synonym 37H-Pyrimido[4,5-d]azepine-7-carboxylic acid, 4-chloro-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
UN Number0
Dangerous Goods Class0
Packing Group0

These multiple synonyms reflect the complex structure of the compound and the various ways chemists describe its features. The systematic IUPAC name emphasizes the fused ring system and the specific positions of substituents, which is crucial for unambiguous identification in chemical databases and literature.

Applications in Research and Development

Central Nervous System Studies

One of the significant applications of tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is in central nervous system (CNS) research. Compounds containing the pyrimido-azepine scaffold have been explored for their potential interactions with various CNS targets, including neurotransmitter receptors, transporters, and enzymes involved in neurological disorders.

The heterocyclic nature of the compound, combined with its specific substitution pattern, may confer favorable properties for CNS penetration and interaction with neurological targets. The chlorine substituent at the 4-position can influence the electronic properties of the molecule, potentially enhancing binding affinity to specific receptor types.

Research chemicals like this compound serve as important tools for understanding the structure-activity relationships in CNS-active compounds, potentially leading to the development of novel therapeutics for conditions such as depression, anxiety, epilepsy, or neurodegenerative disorders.

Medicinal Chemistry Significance

In medicinal chemistry, tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate represents a valuable structural motif. The fused pyrimido-azepine ring system provides a rigid scaffold that can orient functional groups in specific spatial arrangements, which is essential for targeted interactions with biological receptors.

The compound's utility in medicinal chemistry stems from several key features:

These features make the compound an attractive starting point for the development of compound libraries and for structure-activity relationship studies in drug discovery programs.

SupplierPackage SizePrice (USD)Lead TimeAdditional Information
Kemix Pty Ltd100 mgNot specified65 daysSpecialty Chemicals category
Kemix Pty Ltd1 gNot specified65 daysSpecialty Chemicals category
Kemix Pty Ltd5 gNot specified65 daysSpecialty Chemicals category
Acmec50 mg26.71Not specifiedAs listed on LookChem
Acmec100 mg50.57Not specifiedAs listed on LookChem
Acmec250 mg126.29Not specifiedAs listed on LookChem

The relatively high price and small package sizes indicate that this compound is primarily utilized in laboratory research settings where only small quantities are typically needed. The significant lead time of 65 days for Kemix products suggests that the compound may be synthesized to order rather than kept in regular stock, reflecting its specialized nature.

Structural Relationship to Similar Compounds

Comparison with Related Heterocycles

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate belongs to a broader family of heterocyclic compounds based on fused pyrimidine ring systems. Several related compounds with similar structural features but different ring fusion patterns or substituents are also utilized in pharmaceutical research.

Table 4: Comparison of tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate1057338-27-8C₁₃H₁₈ClN₃O₂283.75Reference compound
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate1053656-57-7C₁₂H₁₆ClN₃O₂269.73Contains pyrido[3,4-d]pyrimidine core instead of pyrimido[4,5-d]azepine
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate1056934-87-2C₁₂H₁₆ClN₃O₂269.73Contains pyrido[4,3-d]pyrimidine core instead of pyrimido[4,5-d]azepine

The structural variations among these compounds primarily involve the arrangement of the fused heterocyclic rings and the position of nitrogen atoms within the ring system. These subtle differences can significantly impact the compounds' electronic properties, three-dimensional structure, and consequently their biological activities and synthetic utility.

Structure-Activity Considerations

The structural features of tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate and its related compounds provide insights into potential structure-activity relationships in drug discovery research. The pyrimido-azepine scaffold differs from the pyrido-pyrimidine scaffolds of the related compounds in several important aspects:

  • Ring size: The azepine component contains a seven-membered ring compared to the six-membered pyridine ring in the related compounds

  • Nitrogen count and position: The placement and number of nitrogen atoms differ between these scaffolds

  • Conformational flexibility: The seven-membered azepine ring likely confers different conformational properties compared to the six-membered pyridine ring

These structural differences can translate to distinct binding profiles with biological targets, potentially leading to different pharmacological properties. Researchers often explore such structural variations to optimize properties like potency, selectivity, and pharmacokinetic characteristics in drug candidates.

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